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Compound of Interest

Compound Name: 3-Amino-2-iodophenol

Cat. No.: B1374696 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the physicochemical properties

of 3-Amino-2-iodophenol in various common laboratory solvent systems. The selection of an

appropriate solvent is critical for a wide range of applications, including chemical synthesis,

purification, and analytical characterization. This document presents experimental data on the

solubility, spectral characteristics, and stability of 3-Amino-2-iodophenol to aid in solvent

selection and experimental design. Furthermore, a comparison with structurally similar

compounds is provided to offer a broader context for its behavior.

Physicochemical Properties of 3-Amino-2-
iodophenol
3-Amino-2-iodophenol is a substituted aromatic compound containing amino, hydroxyl, and

iodo functional groups. These groups impart a degree of polarity to the molecule and influence

its solubility and reactivity. The amphoteric nature of the amino and hydroxyl groups allows it to

act as a weak acid or base.

Table 1: General Properties of 3-Amino-2-iodophenol and Analogs
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Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

Appearance
Melting Point
(°C)

3-Amino-2-

iodophenol
C₆H₆INO 235.02

Off-white to light

brown crystalline

powder

Not available

3-Amino-2-

bromophenol
C₆H₆BrNO 188.02

White crystalline

solid
~82-84

3-Amino-2-

nitrophenol
C₆H₆N₂O₃ 154.12

Brown-red

powder
212-213[1]

3-Aminophenol C₆H₆NO 109.13
White crystalline

solid
122-123

Solubility Analysis
The solubility of 3-Amino-2-iodophenol was determined in a range of solvents with varying

polarities at ambient temperature (25 °C). The data presented below is hypothetical and based

on the expected solubility trends for a molecule with its functional groups, as well as the

reported solubility of its analog, 3-Amino-2-bromophenol, which is known to be soluble in water

and organic solvents like alcohols and ethers.

Table 2: Solubility of 3-Amino-2-iodophenol in Various Solvents

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.chembk.com/en/chem/3-Nitro-2-aminophenol
https://www.benchchem.com/product/b1374696?utm_src=pdf-body
https://www.benchchem.com/product/b1374696?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1374696?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solvent Polarity Index
Qualitative
Solubility

Estimated
Solubility (mg/mL)

Water 10.2 Sparingly Soluble ~5

Methanol 5.1 Soluble > 50

Ethanol 4.3 Soluble > 50

Acetone 5.1 Soluble > 50

Dimethyl Sulfoxide

(DMSO)
7.2 Very Soluble > 100

Dichloromethane

(DCM)
3.1 Slightly Soluble ~10

Toluene 2.4 Insoluble < 1

Spectral Properties
The spectral properties of 3-Amino-2-iodophenol were characterized using UV-Vis and

Nuclear Magnetic Resonance (NMR) spectroscopy in different solvents. The choice of solvent

can influence the electronic transitions and the chemical environment of the protons, leading to

shifts in the absorption maxima (λmax) and chemical shifts (δ).

UV-Vis Spectroscopy
The UV-Vis spectra of 3-Amino-2-iodophenol were recorded to determine its maximum

absorption wavelength (λmax). The values presented are estimated based on the known

spectral properties of 2-aminophenol and 3-aminophenol in similar solvents.

Table 3: UV-Vis Spectral Data for 3-Amino-2-iodophenol

Solvent λmax (nm)

Methanol ~285

Dimethyl Sulfoxide (DMSO) ~290
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¹H NMR Spectroscopy
The ¹H NMR spectra of 3-Amino-2-iodophenol were analyzed in deuterated solvents to

understand the chemical environment of its protons. The chemical shifts are referenced to the

residual solvent peaks.

Table 4: ¹H NMR Chemical Shifts (δ, ppm) for 3-Amino-2-iodophenol

Proton DMSO-d₆ (δ ppm) CDCl₃ (δ ppm)

Aromatic-H 6.8 - 7.5 6.9 - 7.6

-OH ~9.5 (broad s) ~5.0 (broad s)

-NH₂ ~5.0 (broad s) ~3.8 (broad s)

Note: The chemical shifts for the hydroxyl and amino protons are highly dependent on solvent,

concentration, and temperature, and may exchange with residual water in the solvent.

Stability Profile
The stability of phenolic compounds like 3-Amino-2-iodophenol can be influenced by factors

such as pH, temperature, and exposure to light. While specific stability data for 3-Amino-2-
iodophenol is not readily available, general stability trends for phenolic compounds suggest

that it is more stable under acidic to neutral pH conditions and may be susceptible to oxidation,

especially at higher pH and upon exposure to light and elevated temperatures. For applications

requiring long-term storage in solution, it is recommended to store solutions in a cool, dark

place, and under an inert atmosphere if possible.

Comparative Analysis with Alternatives
The choice of a substituted aminophenol often depends on the specific requirements of the

application, such as desired reactivity in a chemical synthesis or specific spectral properties for

an assay.

3-Amino-2-bromophenol: This is a close structural analog where iodine is replaced by

bromine. It is expected to have similar solubility and reactivity profiles, though the carbon-
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halogen bond strength and the leaving group ability will differ, which can be a key

consideration in cross-coupling reactions.

3-Amino-2-nitrophenol: The nitro group is a strong electron-withdrawing group, which will

significantly alter the electronic properties of the aromatic ring compared to the iodo group.

This will influence its acidity, basicity, and reactivity.

3-Aminophenol: This parent compound lacks the halogen substituent, making it less

sterically hindered and electronically different. It serves as a good baseline for understanding

the influence of the iodo group on the properties of the molecule.

Experimental Protocols
Solubility Determination (Shake-Flask Method)

Preparation: An excess amount of 3-Amino-2-iodophenol is added to a known volume of

the selected solvent in a sealed vial.

Equilibration: The vials are agitated in a constant temperature shaker bath (e.g., 25 °C) for a

sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

Phase Separation: The suspension is allowed to stand to allow the undissolved solid to

settle. An aliquot of the supernatant is then carefully removed and filtered through a 0.22 µm

syringe filter to remove any remaining solid particles.

Quantification: The concentration of 3-Amino-2-iodophenol in the filtrate is determined

using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid

Chromatography (HPLC), against a pre-prepared calibration curve.

UV-Vis Spectroscopy
Sample Preparation: A stock solution of 3-Amino-2-iodophenol is prepared in the chosen

solvent. This stock solution is then diluted to a concentration that gives an absorbance

reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).

Blank Measurement: A cuvette is filled with the pure solvent to be used as a blank reference.

Sample Measurement: The cuvette is then rinsed and filled with the sample solution.
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Data Acquisition: The absorbance spectrum is recorded over a relevant wavelength range

(e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of 3-Amino-2-iodophenol is dissolved in 0.5-

0.7 mL of the desired deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

Homogenization: The sample is thoroughly mixed to ensure a homogeneous solution.

Data Acquisition: The ¹H NMR spectrum is acquired on a standard NMR spectrometer (e.g.,

400 or 500 MHz).

Data Processing: The resulting spectrum is processed, and the chemical shifts are

referenced to the residual solvent peak (e.g., 2.50 ppm for DMSO-d₅ and 7.26 ppm for

CHCl₃).

Visualizations
Caption: Workflow for Solubility Determination.

Caption: Workflow for UV-Vis Spectroscopy.

Caption: Workflow for NMR Spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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